N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide
Description
N'-[(E)-(2-Hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide is a hydrazone derivative featuring a quinoline core substituted with a hydroxyl group at position 2 and a methylidene-linked 4-methoxybenzohydrazide moiety. The quinoline scaffold is notable for its aromatic heterocyclic structure, which facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H15N3O3/c1-24-15-8-6-12(7-9-15)18(23)21-19-11-14-10-13-4-2-3-5-16(13)20-17(14)22/h2-11H,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
JDYREAOIIJFTHD-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-formylquinoline and 4-methoxybenzohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The reaction can be represented as follows:
2-hydroxy-3-formylquinoline+4-methoxybenzohydrazide→N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide exhibit notable antimicrobial properties. For instance, derivatives containing quinoline structures have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies suggest that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
Case Study: Antimicrobial Screening
A study conducted on synthesized quinoline derivatives showed that several compounds demonstrated significant antibacterial activity. The most effective derivatives achieved MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting that modifications in the hydrazide structure can enhance antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has also been explored. Compounds with similar structures have been evaluated for their antiproliferative effects on various cancer cell lines, including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The results indicate that these compounds can induce cytotoxic effects, leading to cell death in cancerous cells while sparing normal cells .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | HeLa | 15 | Significant cytotoxicity observed |
| Compound B | HT-29 | 20 | Moderate activity |
| This compound | CEM | TBD | Further studies needed |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Compounds derived from hydrazones have been reported to inhibit inflammatory mediators, which suggests their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting microbial cell walls. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is defined by:
- 4-Methoxybenzohydrazide : The methoxy group at the para position contributes to lipophilicity and electronic effects.
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects :
- Structural Stability : Hydrogen-bonding networks (e.g., O–H⋯O in ) improve crystallinity and thermal stability.
Biological Activity
N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide is a compound that belongs to the class of Schiff bases, which are known for their diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.
Chemical Structure
The chemical formula of this compound is CHNO. The compound features a hydrazone linkage and a quinoline moiety which are critical for its biological activity.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of Schiff bases. For instance, related compounds have demonstrated significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Schiff Bases
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 64 µg/mL |
| Compound B | E. coli | 32 µg/mL |
| This compound | TBD |
Recent research indicates that similar derivatives exhibit MIC values comparable to or better than standard antibiotics, suggesting that this compound may also possess significant antimicrobial properties .
2. Anticancer Activity
The anticancer potential of hydrazone derivatives has been extensively studied. For example, certain acylhydrazones have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia).
Case Study:
A study evaluating the cytotoxic effects of various hydrazone derivatives found that some exhibited IC values in the low micromolar range against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Compound Name | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound C | MCF-7 | 10 |
| Compound D | HL-60 | 5 |
| This compound | TBD |
These findings suggest that this compound could be a candidate for further anticancer research .
3. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Schiff bases have been shown to scavenge free radicals effectively.
Research Findings:
Studies indicate that compounds with similar structures can exhibit significant antioxidant activity through mechanisms such as metal chelation and radical scavenging.
Table 3: Antioxidant Activity Comparison
| Compound Name | Assay Method | Result |
|---|---|---|
| Compound E | DPPH Scavenging | IC = 25 µg/mL |
| This compound | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
